3-[(4-ethylphenoxy)acetyl]-4-hydroxy-2H-chromen-2-one
Description
3-[(4-ethylphenoxy)acetyl]-4-hydroxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical and chemical research.
Properties
IUPAC Name |
3-[2-(4-ethylphenoxy)acetyl]-4-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-2-12-7-9-13(10-8-12)23-11-15(20)17-18(21)14-5-3-4-6-16(14)24-19(17)22/h3-10,21H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYPIVAYTNFEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)C2=C(C3=CC=CC=C3OC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethylphenoxy)acetyl]-4-hydroxy-2H-chromen-2-one typically involves the reaction of 4-ethylphenol with chloroacetic acid to form 4-ethylphenoxyacetic acid. This intermediate is then reacted with 4-hydroxycoumarin under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same basic reactions as in laboratory preparation, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-ethylphenoxy)acetyl]-4-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of 3-[(4-ethylphenoxy)acetyl]-4-oxo-2H-chromen-2-one.
Reduction: Formation of 3-[(4-ethylphenoxy)acetyl]-4-hydroxy-2H-chroman-2-one.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
3-[(4-ethylphenoxy)acetyl]-4-hydroxy-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-ethylphenoxy)acetyl]-4-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-methylphenoxy)acetyl]-4-hydroxy-2H-chromen-2-one
- 3-[(4-isopropylphenoxy)acetyl]-4-hydroxy-2H-chromen-2-one
- 3-[(4-methoxyphenoxy)acetyl]-4-hydroxy-2H-chromen-2-one
Uniqueness
3-[(4-ethylphenoxy)acetyl]-4-hydroxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group in the phenoxy moiety can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
